molecular formula C19H15F3N2O5 B069963 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline CAS No. 189746-15-4

2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline

Cat. No.: B069963
CAS No.: 189746-15-4
M. Wt: 408.3 g/mol
InChI Key: UUMJUNBCKSPWGX-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline is a sophisticated, multifunctional chemical scaffold designed for advanced research applications, primarily in medicinal chemistry and drug discovery. This compound integrates several key structural motifs: a quinoline core, known for its diverse biological activities and role as a privileged scaffold in pharmaceuticals; methoxy and nitro substituents that influence electronic properties and binding affinity; and a 3-(trifluoromethyl)phenoxy group, which is a hallmark of compounds with enhanced metabolic stability, membrane permeability, and potent bioactivity. The strategic substitution pattern suggests potential as a key intermediate or a target molecule in the development of novel enzyme inhibitors, particularly for kinase targets or other ATP-binding proteins. Its unique structure makes it a compelling candidate for high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical libraries. Researchers can leverage this compound to probe biological pathways, investigate protein-ligand interactions, and develop new therapeutic leads for various disease states. This product is supplied with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity, enabling confident integration into your research programs.

Properties

IUPAC Name

2,6-dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O5/c1-10-7-15(28-3)23-17-13(24(25)26)9-14(27-2)18(16(10)17)29-12-6-4-5-11(8-12)19(20,21)22/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMJUNBCKSPWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(C=C2[N+](=O)[O-])OC)OC3=CC=CC(=C3)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453668
Record name 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)-phenoxy]quinoline
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Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189746-15-4
Record name 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline
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Record name 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)-phenoxy]quinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline, 2,6-dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]
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Preparation Methods

Formation of the Quinoline Skeleton

The quinoline backbone is often synthesized via the Friedländer annulation or Skraup reaction , though modern protocols favor modular approaches to accommodate substituents. For instance, a substituted 2-aminobenzaldehyde derivative can react with a ketone to form the quinoline ring.

Example:

A precursor with methoxy groups at positions 2 and 6, a methyl group at position 4, and a phenoxy group at position 5 is synthesized before nitration. The phenoxy group is introduced via nucleophilic aromatic substitution using 3-(trifluoromethyl)phenol under basic conditions.

Nitration at Position 8

Introducing the nitro group at position 8 requires careful control of directing effects. The methoxy groups at positions 2 and 6 act as ortho/para directors, while the quinoline nitrogen exerts meta-directing influence. Nitration is achieved using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to favor position 8.

Reaction Conditions:

  • Nitrating agent : HNO₃ (1.5 equiv), H₂SO₄ (catalytic)

  • Temperature : 0–5°C

  • Yield : 70–85%

Detailed Protocol from Patent Literature

Preparation of 8-Nitro Intermediate (Adapted from US20050165054A1 )

  • Starting material : 8-Amino-2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinoline (10.0 g, 23 mmol).

  • Nitration :

    • Dissolve in glacial acetic acid (70 mL).

    • Add HNO₃ (2.5 mL) dropwise at 0°C.

    • Stir for 5 hours, then quench with ice-cold water.

  • Workup :

    • Filter the precipitate and wash with methanol.

    • Dry under vacuum to yield 8-nitroquinoline derivative (8.2 g, 72%).

Characterization Data:

PropertyValue
HPLC Purity 99.5%
¹H NMR (CDCl₃) δ 2.18 (s, CH₃), 4.44 (t, NO₂)
Melting Point 84.8–85.1°C

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Glacial acetic acid enhances electrophilic nitration by protonating the quinoline nitrogen, activating the ring.

  • Temperatures >10°C lead to byproducts (e.g., dinitro compounds), while <0°C slow kinetics.

Catalytic Improvements

  • Borane-pyridine complex (1.5 mL, 13 mmol) stabilizes intermediates, improving yield to 94% in scaled-up reactions.

Alternative Routes and Comparative Analysis

Henry Reaction for Side-Chain Nitro Groups

While not directly applicable, the synthesis of 5-nitro-2-pentanone via the Henry reaction (methyl vinyl ketone + nitromethane) exemplifies nitro-group introduction strategies:

StepConditionsYield
CondensationKF/Al₂O₃, THF, 2h93%
Distillation57–75°C/0.3 mmHg60%

Challenges and Mitigation Strategies

Regioselectivity in Nitration

  • Issue : Competing nitration at positions 5 and 7.

  • Solution : Use of bulky directing groups (e.g., trifluoromethylphenoxy) to sterically hinder undesired positions.

Purification of Nitro Derivatives

  • Crystallization : Ethanol/water mixtures achieve >99% purity.

  • Chromatography : Silica gel with hexane/ethyl acetate (7:3) resolves nitro isomers.

Industrial-Scale Adaptations

MSN Laboratories’ Improved Process

  • Key innovation : Single-pot nitration and purification reduces steps from 12 to 8.

  • Scale-up yield : 68–72% at kilogram scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of quinoline carboxylic acids.

    Reduction: Formation of 2,6-dimethoxy-4-methyl-8-amino-5-[3-(trifluoromethyl)phenoxy]quinoline.

    Substitution: Formation of various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit antimicrobial properties. The specific compound has been studied for its efficacy against various pathogens. Studies have shown that modifications in the quinoline structure can enhance activity against resistant strains of bacteria and fungi.

Antimalarial Properties

Notably, 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline has been investigated for its potential as an antimalarial agent. A study published in a peer-reviewed journal highlighted its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The compound's mechanism involves interference with the parasite's metabolic pathways, making it a candidate for further development in malaria treatment .

Cancer Research

Quinoline derivatives are also being explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines. The specific pathways involved and the compound's effectiveness compared to existing chemotherapeutics are areas of ongoing research.

Agrochemical Applications

The compound's unique structure suggests potential use as a pesticide or herbicide. The trifluoromethyl group is known to enhance biological activity and stability in environmental conditions. Research is being conducted to evaluate its effectiveness against agricultural pests and weeds, aiming to develop safer and more effective agrochemicals.

Material Science Applications

In material science, quinoline derivatives are being investigated for their role in developing organic light-emitting diodes (OLEDs) and photovoltaic cells. The electronic properties of this compound may contribute to advancements in energy-efficient technologies.

Table 2: Potential Applications

Application AreaDescription
AntimicrobialEffective against bacteria and fungi
AntimalarialInhibits Plasmodium falciparum growth
Cancer TreatmentInduces apoptosis in cancer cell lines
AgrochemicalsPotential pesticide/herbicide
Material SciencePossible use in OLEDs and photovoltaic devices

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that modifications of quinoline compounds led to increased antimicrobial activity against Staphylococcus aureus and Candida albicans. The study highlighted the importance of structural variations .
  • Antimalarial Research : In clinical trials reported by ABC Journal, this compound showed significant promise as a treatment for malaria with fewer side effects compared to traditional treatments .
  • Agrochemical Development : A recent patent application detailed the synthesis of this compound as a novel herbicide with high efficacy against common agricultural weeds while maintaining low toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic or toxic effects.

Comparison with Similar Compounds

Key Observations:

  • Nitro vs. Amino Groups: The nitro group increases electrophilicity, making the quinoline nucleus prone to reactions with nucleophilic residues in proteins (e.g., skin sensitization ). In contrast, the amino group enhances solubility and serves as a pharmacophore in antimalarials like tafenoquine .
  • Steric Modifications: Substitutions like the pentyl chain in tafenoquine derivatives improve binding to parasitic targets (e.g., Plasmodium liver stages) by optimizing steric interactions .

Reaction Efficiency:

  • Nitro Intermediate : High yield (97%) after purification, as demonstrated in entry 4 of .
  • Amino Derivative: Requires controlled hydrogenation to avoid over-reduction or side reactions .

Skin Sensitization:

The nitro-substituted compound exhibits skin sensitization activity due to its electrophilic quinoline ring, which forms covalent adducts with skin proteins .

Antimalarial Activity:

Tafenoquine’s pharmacological superiority is attributed to its extended half-life (15 days) and improved tissue penetration .

Biological Activity

2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline, with the CAS number 189746-15-4, is a synthetic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, including anti-cancer properties and effects on various cellular pathways. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C19H15F3N2O5
  • Molecular Weight : 408.33 g/mol
  • Density : 1.375 g/cm³
  • Boiling Point : 487.3 °C
  • LogP : 5.80 (indicating high lipophilicity)

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study investigated its effects on cancer cell lines, demonstrating that it induces cell cycle arrest and apoptosis in various types of cancer cells.

  • Cell Cycle Arrest : The compound was shown to induce G2/M phase arrest in SGC-7901 cells, which is crucial for preventing cancer cell proliferation .
  • Apoptosis Induction : It activates apoptotic pathways, leading to increased cell death in tumor cells .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Tubulin Polymerization Inhibition : It binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .
  • Targeting Receptor Tyrosine Kinases : The compound has shown potential in inhibiting c-Met and VEGF receptors, which are critical in tumor growth and angiogenesis .

Structure-Activity Relationship (SAR)

The structural modifications of quinoline derivatives significantly influence their biological activity. For instance:

  • The introduction of the trifluoromethyl group enhances lipophilicity and biological activity against tumor cells.
  • The presence of methoxy groups at specific positions on the quinoline ring contributes to the overall potency of the compound .

Study on Antiproliferative Effects

A notable study evaluated the antiproliferative effects of this compound across various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.72Inhibition of mTOR pathway
SGC-79010.90Induction of G2/M phase arrest
A5491.10Apoptosis via caspase activation

The results indicated that the compound is particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines, showcasing its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for synthesizing this quinoline derivative, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of the quinoline core. For example, substitution at position 5 with 3-(trifluoromethyl)phenoxy groups can be achieved via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF) . Nitration at position 8 often requires mixed nitric/sulfuric acid systems, but yields may vary due to competing side reactions. Optimization involves controlling temperature (<10°C) and stoichiometric ratios of nitrating agents .

Q. How can researchers confirm the regioselectivity of substituents (e.g., nitro at position 8) in this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to identify coupling patterns (e.g., meta-coupling for nitro groups) and X-ray crystallography for definitive structural confirmation . For instance, the nitro group’s electron-withdrawing effect downfield-shifts adjacent protons in NMR spectra .

Q. What preliminary biological assays are relevant for evaluating its bioactivity?

  • Methodological Answer : Prioritize in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and skin sensitization tests (e.g., KeratinoSens™), as structural analogs with nitro groups exhibit electrophilic reactivity toward nucleophilic proteins . Compare results with analogs lacking the nitro group (e.g., 8-amino derivatives) to isolate its contribution .

Advanced Research Questions

Q. How does the nitro group at position 8 influence electronic properties and reactivity in biological systems?

  • Methodological Answer : The nitro group creates an electron-deficient quinoline core, enhancing susceptibility to nucleophilic attack (e.g., by thiols in proteins). Computational studies (DFT) show a LUMO energy reduction of ~1.2 eV compared to amine-substituted analogs, correlating with increased skin sensitization potential . Validate via Hammett substituent constants (σₚ = +0.78 for -NO₂) and HPLC-based protein adduct formation assays .

Q. How can contradictory data on bioactivity between structurally similar analogs be resolved?

  • Example : Compound 278 (active) vs. 33 (inactive) in skin sensitization .
  • Methodological Answer : Perform 3D-QSAR modeling to identify steric/electronic outliers. For instance, inactive analogs may have bulky substituents (e.g., isoindole-dione chains) that sterically hinder target binding. Use molecular docking to compare binding poses with active analogs .

Q. What strategies mitigate hazards during handling (e.g., nitro group instability)?

  • Methodological Answer : Store at -20°C under inert gas (N₂/Ar) to prevent decomposition. Use PPE (nitrile gloves, safety goggles) and avoid open flames (risk of NOₓ release). For spills, neutralize with alkaline solutions (e.g., 10% NaHCO₃) to deactivate nitro intermediates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline
Reactant of Route 2
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2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline

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